4-Formylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Precursor in Chemical Synthesis:

- Terephthalic Acid Production: 4-Formylbenzoic acid serves as an important intermediate in the industrial synthesis of terephthalic acid, a crucial component in the production of polyester fibers and PET plastics. Source: Sigma-Aldrich:

Reagent in Organic Reactions:

- Esterification Reactions: Researchers have utilized 4-formylbenzoic acid as a reagent in esterification reactions. For example, it participates in the synthesis of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate. Source: Sigma-Aldrich:

- Catalyst Functionalization: Studies explore the potential of 4-formylbenzoic acid in the creation of acid-functionalized mesoporous silica catalysts. Its aldehyde group can react with amine groups on the silica surface, introducing acidic functionalities. Source: ScienceDirect:

Exploration in Material Science:

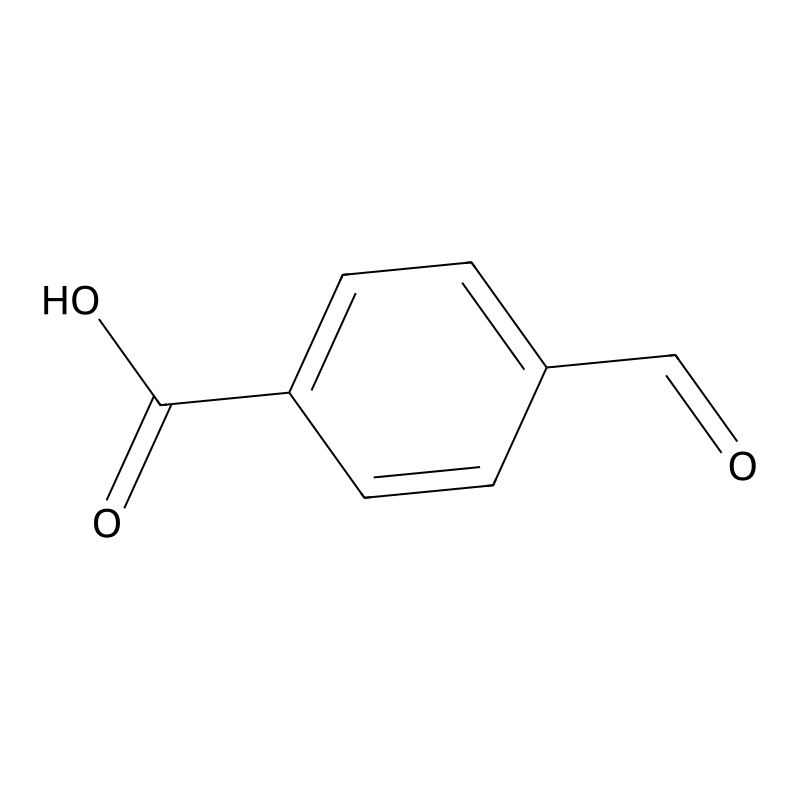

4-Formylbenzoic acid, also known as 4-Carboxybenzaldehyde, is an organic compound characterized by the molecular formula C₈H₆O₃. This compound features a benzene ring that is substituted with both an aldehyde group and a carboxylic acid group, positioned at the para (1,4) positions. It appears as a white crystalline powder and is insoluble in water, but can dissolve in dimethylformamide. This compound serves as an important intermediate in organic synthesis and is utilized across various industries, including pharmaceuticals, agriculture, and materials science .

- Esterification: Reacts with alcohols to form esters.

- Alcohol-Aldehyde Condensation: Can participate in condensation reactions with alcohols.

- Reduction: Can be reduced to produce 4-hydroxybenzoic acid.

- Oxidation: The aldehyde group can be oxidized to form 4-carboxybenzoic acid.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to generate benzaldehyde .

Research indicates that 4-Formylbenzoic acid exhibits various biological activities. It has been studied for its potential antibacterial properties and its role in enzymatic studies. The compound has shown effectiveness in sugar sensing applications, indicating potential uses in biosensors and diagnostic tools .

Several methods exist for synthesizing 4-Formylbenzoic acid:

- Diazonium Salt Method: Involves the reaction of diazonium salts with benzoic acids.

- Gas Phase Catalytic Oxidation: Utilizes gas-phase oxidation processes but often suffers from low yields and high toxicity.

- Amide Dehydration Method: Converts amides into carboxylic acids but may involve complex procedures.

- New Synthesis Method: A more efficient method has been reported involving the reaction of 3-amino-4-hydroxymethylbenzophenone with potassium nitrate, which significantly improves yield and reduces reaction time compared to traditional methods .

4-Formylbenzoic acid finds applications in multiple fields:

- Pharmaceuticals: Acts as an intermediate in drug synthesis.

- Agriculture: Used in the formulation of pesticides.

- Coatings: Employed in producing coatings and polymers.

- Liquid Crystals: Serves as a raw material for liquid crystal displays.

- Perfumes: Utilized in the fragrance industry due to its aromatic properties .

Studies involving 4-Formylbenzoic acid have focused on its interactions with various biological molecules. It has been investigated for its role in enzyme activity modulation and potential interactions with nucleic acids, which could inform its utility in drug design and development. Its antibacterial properties suggest possible interactions with bacterial cell membranes or metabolic pathways .

Several compounds share structural similarities with 4-Formylbenzoic acid, each possessing unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzoic Acid | C₇H₆O₂ | Simple carboxylic acid without aldehyde group |

| Salicylic Acid | C₇H₆O₃ | Contains a hydroxyl group; used in aspirin synthesis |

| 3-Carboxybenzaldehyde | C₈H₈O₃ | Similar structure but with carboxylic acid at a different position |

| 2-Hydroxybenzoic Acid | C₇H₆O₃ | Contains a hydroxyl group; used in various applications including pharmaceuticals |

The uniqueness of 4-Formylbenzoic acid lies in its dual functional groups (aldehyde and carboxylic acid) positioned para to each other on the benzene ring, which allows for diverse reactivity and application possibilities that are not present in simpler derivatives like benzoic acid or salicylic acid .

Molecular Structure and Physical Properties

4-Formylbenzoic acid exhibits a molecular formula of C₈H₆O₃ with a molecular weight of 150.13, existing as a pale yellow fine crystalline powder with distinct physical characteristics that influence its synthetic applications. The compound demonstrates exceptional thermal stability with a melting point ranging from 247°C to 250°C, significantly higher than many organic intermediates, which facilitates purification through recrystallization techniques. Its density of 1.3 ± 0.1 g/cm³ and boiling point of 332.6 ± 25.0°C indicate robust molecular stability under standard reaction conditions. The compound shows selective solubility characteristics, being insoluble in water but readily dissolving in anhydrous ethanol and N,N-dimethylformamide, properties that prove advantageous for specific synthetic transformations and purification protocols.

The spectroscopic characteristics of 4-formylbenzoic acid provide valuable insights for analytical identification and reaction monitoring. Infrared spectroscopy reveals characteristic absorption bands at 1756 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid group, while the formyl group exhibits distinct vibrations around 1700 cm⁻¹. Nuclear magnetic resonance spectroscopy shows the formyl proton appearing at δ 9.8-10.2 ppm in DMSO-d₆, with aromatic protons displaying characteristic coupling patterns due to the para-substitution pattern. The compound's classification as an irritant with danger codes Xi and safety levels 36/37/38 necessitates appropriate handling protocols in laboratory and industrial settings.

Chemical Reactivity and Functional Group Behavior

The dual functionality of 4-formylbenzoic acid enables participation in diverse chemical transformations, with the aldehyde group serving as an electrophilic center for nucleophilic addition reactions while the carboxylic acid group facilitates esterification and amidation processes. The compound readily undergoes alcohol-aldehyde condensation reactions with alcohols, forming hemiacetals and acetals under appropriate catalytic conditions. Esterification reactions proceed efficiently using standard coupling reagents such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine, achieving yields of 40% for adamantyl ester derivatives under mild conditions. The formyl group demonstrates susceptibility to both oxidation and reduction reactions, with oxidation to carboxylic acid using potassium permanganate or chromium trioxide, and reduction to alcohol using sodium borohydride or lithium aluminum hydride.

Schiff base formation represents another significant reaction pathway, where 4-formylbenzoic acid condenses with primary amines under acid-catalyzed conditions to form imine linkages. Research demonstrates successful synthesis of Schiff base derivatives with o-aminothiophenol, achieving yields of 78% after recrystallization from absolute ethanol. These derivatives exhibit enhanced stability with melting points ranging from 220°C to 223°C, indicating strong intermolecular interactions within the crystal lattice. The carboxylic acid functionality enables metal coordination chemistry, facilitating the formation of coordination polymers and metal complexes with potential applications in catalysis and materials science.

Structural Role in Metal-Organic Framework Construction

4-Formylbenzoic acid serves as a crucial building block in the construction of sophisticated metal-organic frameworks through its dual functional groups [1] [3] [5]. The carboxylic acid moiety readily coordinates with metal ions, while the aldehyde group provides additional reactivity for framework expansion and modification [2] [4] [6]. Research has demonstrated that this compound reacts with barium carbonate to yield two-dimensional barium coordination polymers, showcasing its ability to form stable coordination bonds with alkaline earth metals [1] [3] [5].

Multivariate Metal-Organic Framework Development

Recent investigations have revealed the compound's exceptional utility in synthesizing multivariate metal-organic frameworks, particularly the NUIG4 family of materials [4] [6]. These frameworks are synthesized through in situ reactions of 4-aminobenzoic acid derivatives with 4-formylbenzoic acid in the presence of zinc acetate, resulting in crystalline materials with controlled stoichiometry [4] [6]. The experimental ratio of reagents and ligand precursors for the synthesis of multivariate NUIG4 metal-organic frameworks matches the ratio of linkers in the final products, demonstrating precise control over functional group incorporation [4] [6].

Framework Topology and Properties

The coordination polymers formed with 4-formylbenzoic acid exhibit diverse topological arrangements depending on the metal center employed [2] [4] [6]. With zinc cations, the compound forms two-dimensional square lattice topology coordination networks with four-fold interpenetration, creating cubic three-dimensional networks constructed from tetrahedral zinc-based secondary building units [4] [6]. Copper and cadmium systems yield one-dimensional spiral loop coordination polymers with two symmetrically independent polymer chains, demonstrating the versatility of this ligand in framework construction [2] [4] [6].

| Application | Metal Ion | Structure Type | Key Properties | Reference |

|---|---|---|---|---|

| Metal-Organic Frameworks | Zn(II), Cu(II), Cd(II) | 1D, 2D frameworks | High surface area, tunable porosity | [2] [4] [6] |

| Two-dimensional Coordination Polymers | Ba(II) | 2D layered structure | Thermal stability, coordination bonding | [1] [3] [5] |

| Multivariate Metal-Organic Frameworks | Zn(II) | 3D interpenetrated networks | pH-controlled drug release | [4] [6] |

| Drug Delivery Systems | Zn(II) | 3D cubic networks | High drug loading capacity (1234-1995 mg/g) | [4] [6] |

| Catalytic Frameworks | Cu(II), Zn(II) | 1D, 2D frameworks | Active catalytic sites | [2] [30] |

Advanced Functional Properties

The metal-organic frameworks incorporating 4-formylbenzoic acid demonstrate exceptional drug absorption capabilities, with all analogues displaying high drug absorption in the range of 1234-1995 milligrams of doxorubicin per gram of metal-organic framework [4] [6]. The absorption and release rates of pharmaceutical compounds are modulated by the ratio of functional groups within the framework, providing a promising approach for controlling drug delivery properties [4] [6]. Computational modeling reveals a random distribution of functional groups throughout the framework, supporting the concept of homogeneous solid solution formation [4] [6].

Liquid Crystal Precursors and Polymer Modifiers

Liquid Crystal Material Development

4-Formylbenzoic acid functions as an important intermediate for organic synthesis and finds widespread application in liquid crystal raw materials [8] [9] [11]. The compound's aromatic core structure with dual functionality makes it an ideal building block for thermotropic liquid crystalline materials [7] [9] [11]. Its ability to undergo esterification reactions and alcohol-aldehyde condensation reactions with alcohols enables the formation of complex liquid crystalline structures [8] [9] [11].

Schiff Base Formation and Mesomorphic Behavior

The aldehyde functionality of 4-formylbenzoic acid readily participates in Schiff base formation through condensation with various amines, creating compounds with liquid crystalline properties [12] [14]. Novel liquid crystal homologous series have been synthesized using benzene sulfonic acid moieties that incorporate 4-formylbenzoic acid derivatives, resulting in materials that exhibit smectic A mesophases with enantiotropic properties [12]. These Schiff base linkages provide stepped core structures that maintain molecular linearity and provide high stability, essential for mesophase formation [14].

Polymer Modification Applications

The compound serves as a chemical modifier for polymer materials through its aldehyde-amine condensation capability [8] [9]. Research has demonstrated its utility in creating modified polymer materials with enhanced properties, particularly in applications requiring rigid molecular structures and high thermal stability [8] [9] [11]. The linear molecular geometry of 4-formylbenzoic acid derivatives contributes to the formation of both smectic and nematic liquid crystalline phases in polymer systems [12] [14].

| Application Type | Function | Key Properties | End Products | Reference |

|---|---|---|---|---|

| Liquid Crystal Raw Material | Building block for liquid crystal materials | Aromatic core with dual functionality | Thermotropic liquid crystals | [7] [9] [11] |

| Polymer Modifier | Chemical modification of polymers | Aldehyde-amine condensation capability | Modified polymer materials | [8] [9] |

| Schiff Base Precursor | Formation of C=N linking units | Rigid molecular structure | Liquid crystalline compounds | [12] [14] |

| Organic Synthesis Intermediate | Pharmaceutical and dye synthesis | High thermal stability | Drug intermediates, dyes | [8] [9] [11] |

| Mesomorphic Material Precursor | Inducing liquid crystalline behavior | Linear molecular geometry | Smectic and nematic phases | [12] [14] |

Surface Functionalization for Nanotechnology Applications

Mesoporous Silica Network Functionalization

4-Formylbenzoic acid demonstrates exceptional utility in surface functionalization of mesoporous silica networks through Schiff base formation with amino-functionalized surfaces [17] [21]. The compound can be grafted onto silica supports that have been previously modified with 3-(aminopropyl)triethoxysilane, creating bifunctional catalysts bearing both Brønsted basic and acidic sites [21]. These functionalized materials maintain their mesoporosity after surface modification, exhibiting surface areas of 266.4 square meters per gram with total acidity of 2.27 millimoles per gram and thermal stability up to 400°C [21].

Nanoparticle Surface Modification

Research has established the compound's effectiveness in covalently functionalizing aluminum oxide nanoparticles through carboxylate bonding [15]. The functionalization process involves the formation of bidentate bridging modes between the carboxylic acid group and the nanoparticle surface, achieving grafting densities of 2.5 molecules per square nanometer [15]. Thermogravimetric analysis and energy dispersive X-ray analysis confirm successful covalent functionalization, with the modified nanoparticles showing altered isoelectric points between pH 8 and 10 [15].

Advanced Drug Delivery Systems

The compound plays a critical role in constructing acid-labile linkers for controlled drug delivery applications [17]. Mesoporous silica nanoparticles are first functionalized with amino groups, followed by conjugation with 4-formylbenzoic acid to form acid-cleavable benzoic-imine bonds [17]. The exposed carboxyl groups on the functionalized surface enable conjugation with polyethylenimine-modified upconversion nanoparticles, creating sophisticated drug delivery systems with pH-responsive release mechanisms [17].

| Substrate | Functionalization Method | Application | Key Features | Reference |

|---|---|---|---|---|

| Mesoporous Silica | Schiff base formation with amino groups | Drug delivery, near-infrared activated therapy | pH-responsive cleavage, biocompatibility | [17] |

| Aluminum Oxide Nanoparticles | Covalent bonding via carboxylate | Surface charge modification | Grafting density: 2.5 nm⁻² | [15] |

| Silicon Nanocrystals | Redox-mediated surface reaction | Electronic property tuning | Conduction band edge dependency | [19] |

| Silica Network | Condensation with amine groups | Bifunctional catalysis | Brønsted acid-base sites | [21] |

| Upconversion Nanoparticles | Acid-labile linker formation | Controlled drug release | Acid-cleavable benzoic-imine bonds | [17] |

Silicon Surface Engineering

4-Formylbenzoic acid has been successfully employed in redox-mediated functionalization of silicon nanocrystal surfaces [19]. This approach enables atomic-level control of surficial properties under mild reaction conditions without specialized equipment [19]. The functionalization process depends on the reductant solution potential lying near or above the silicon conduction band edge, with the extent of surface reactivity heavily dependent on reductant strength [19]. The methodology expands opportunities for exploring new applications of semiconductor materials by enabling the use of functional groups that would otherwise be reactive in conventional functionalization methods [19].

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (94.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Montavon et al. Three-component reaction discovery enabled by mass spectrometry of self-assembled monolayers. Nature Chemistry, doi: 10.1038/nchem.1212, published online 4 December 2011 http://www.nature.com/nchem